molecular formula C13H17F2N3O4 B13216547 7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13216547
M. Wt: 317.29 g/mol
InChI Key: RAIUEOOUEZFUMT-UHFFFAOYSA-N
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Description

7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique imidazo[1,2-a]pyrazine core, which is functionalized with a tert-butoxycarbonyl group and a difluoromethyl group. The presence of these functional groups imparts specific chemical properties that make this compound of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(tert-Butoxy)carbonyl]-2-(methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
  • 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Uniqueness

The presence of the difluoromethyl group in 7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid distinguishes it from similar compounds. This functional group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C13H17F2N3O4

Molecular Weight

317.29 g/mol

IUPAC Name

2-(difluoromethyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H17F2N3O4/c1-13(2,3)22-12(21)17-4-5-18-7(6-17)16-8(10(14)15)9(18)11(19)20/h10H,4-6H2,1-3H3,(H,19,20)

InChI Key

RAIUEOOUEZFUMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)O)C(F)F)C1

Origin of Product

United States

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